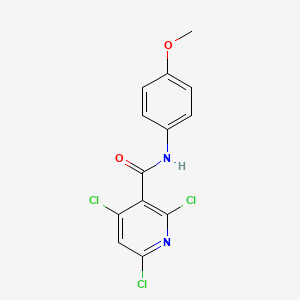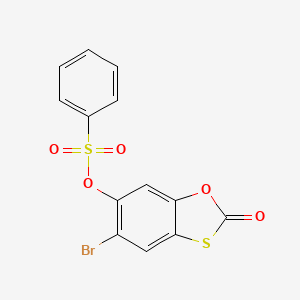![molecular formula C14H10BrF6N3OS B11080902 4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide](/img/structure/B11080902.png)
4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a hexafluoro group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Hexafluoro Group:
Bromination: The bromine atom is introduced via a bromination reaction, often using bromine or a brominating agent.
Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}benzamide
- 4-Bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}benzamide
Uniqueness
The uniqueness of 4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexafluoro group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C14H10BrF6N3OS |
|---|---|
Molecular Weight |
462.21 g/mol |
IUPAC Name |
4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl]benzamide |
InChI |
InChI=1S/C14H10BrF6N3OS/c1-7-6-22-11(26-7)24-12(13(16,17)18,14(19,20)21)23-10(25)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,22,24)(H,23,25) |
InChI Key |
BVOQSUCRYGBZJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-(phenylacetyl)cyclohex-2-en-1-one](/img/structure/B11080823.png)
![(2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11080824.png)

![2-Chloro-3-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}naphthalene-1,4-dione](/img/structure/B11080837.png)

![Methyl [3-(3-chlorophenyl)-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11080853.png)
![2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B11080873.png)
![4-ethyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B11080876.png)
![11-(2,3,4-trimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080882.png)
![[1,2,4]Triazole, 4-amino-3-ethyl-5-[N'-[5-(4-trifluoromethoxyphenyl)furan-2-ylmethylene]hydrazino]-](/img/structure/B11080887.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11080895.png)
![(2Z)-2-(4-chlorobenzylidene)-5-[(E)-2-(2-chlorophenyl)ethenyl]-7,7-dimethyl-7H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11080897.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B11080898.png)
![Benzyl 4-{[(4-fluorophenyl)sulfonyl]oxy}benzoate](/img/structure/B11080908.png)
